Methyl 2-[(2-fluorophenyl)methoxy]acetate
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Overview
Description
Methyl 2-[(2-fluorophenyl)methoxy]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methoxy group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-fluorophenyl)methoxy]acetate typically involves the reaction of 2-fluorobenzyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluorophenyl)methoxy]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers.
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 2-[(2-fluorophenyl)methoxy]ethanol.
Scientific Research Applications
Methyl 2-[(2-fluorophenyl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with improved pharmacokinetic properties.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-fluorophenyl)methoxy]acetate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chlorophenyl)methoxy]acetate
- Methyl 2-[(2-bromophenyl)methoxy]acetate
- Methyl 2-[(2-iodophenyl)methoxy]acetate
Uniqueness
Methyl 2-[(2-fluorophenyl)methoxy]acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(12)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEBZCYHKRINHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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